molecular formula C13H26N2O2 B12633524 (S)-Tert-butyl 3-((S)-sec-butyl)piperazine-1-carboxylate

(S)-Tert-butyl 3-((S)-sec-butyl)piperazine-1-carboxylate

Cat. No.: B12633524
M. Wt: 242.36 g/mol
InChI Key: HKBHWTZBSJEWCD-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various biologically active molecules, including antagonists for receptors involved in significant biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (BOC) groupThe reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The BOC group provides steric hindrance, protecting the piperazine nitrogen and allowing selective reactions at other sites. The compound can act as an inhibitor or antagonist, modulating the activity of its targets through competitive binding or allosteric effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-BOC-3-methylpiperazine
  • 1-BOC-4-methylpiperazine
  • 1-BOC-3-hydroxypiperidine

Uniqueness

1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is unique due to its specific stereochemistry and the presence of the 1(S)-methylpropyl group, which imparts distinct biological activity and selectivity compared to other similar compounds. This makes it particularly valuable in the synthesis of stereoselective pharmaceuticals and research chemicals .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2S)-butan-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10(2)11-9-15(8-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1

InChI Key

HKBHWTZBSJEWCD-WDEREUQCSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C1CN(CCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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